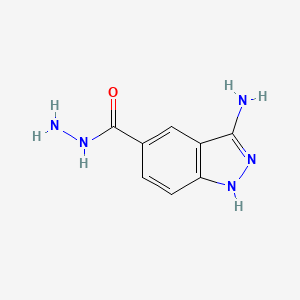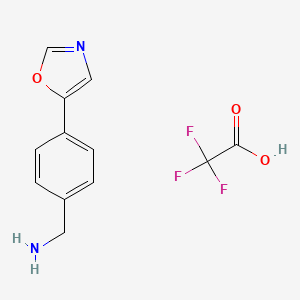
(4-(Oxazol-5-yl)phenyl)methanamine trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Oxazol-5-yl)phenyl)methanamine trifluoroacetate is a compound that contains a phenyl ring with an oxazol ring attached to it, connected to a methanamine group. It also includes a trifluoroacetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Oxazol-5-yl)phenyl)methanamine trifluoroacetate typically involves the formation of the oxazol ring followed by the attachment of the phenyl and methanamine groups. One common method for synthesizing oxazoles involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions . Another approach involves the use of magnetic nanocatalysts, which offer high stability and easy separation from reaction mixtures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems, such as magnetic nanocatalysts, can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
(4-(Oxazol-5-yl)phenyl)methanamine trifluoroacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The phenyl ring and methanamine group can undergo substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, iron oxide magnetic nanoparticles (Fe3O4 MNPs) can be used as a magnetically reusable catalyst for the preparation of functionalized oxazoles .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxazole derivatives with varying biological activities .
Aplicaciones Científicas De Investigación
(4-(Oxazol-5-yl)phenyl)methanamine trifluoroacetate has several scientific research applications, including:
Chemistry: The compound is used in the synthesis of various heterocyclic compounds with potential biological activities.
Biology: It is studied for its antimicrobial and antifungal properties.
Medicine: The compound is investigated for its potential use as an antiglaucomatous drug candidate.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (4-(Oxazol-5-yl)phenyl)methanamine trifluoroacetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (4-(Oxazol-5-yl)phenyl)methanamine trifluoroacetate include other oxazole derivatives and heterocyclic compounds such as thiazoles and benzoxazoles .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and industrial uses .
Propiedades
Número CAS |
1360616-38-1 |
|---|---|
Fórmula molecular |
C12H11F3N2O3 |
Peso molecular |
288.22 g/mol |
Nombre IUPAC |
[4-(1,3-oxazol-5-yl)phenyl]methanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H10N2O.C2HF3O2/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10;3-2(4,5)1(6)7/h1-4,6-7H,5,11H2;(H,6,7) |
Clave InChI |
QJKSTUBRLIXAIW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN)C2=CN=CO2.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[3-(4-chlorobenzoyl)-6-methoxyindol-1-yl]propanoate](/img/structure/B13880367.png)
![[3,5-Bis(1-methylethyl)-4-isoxazolyl]acetic acid](/img/structure/B13880378.png)
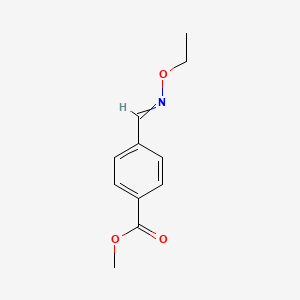


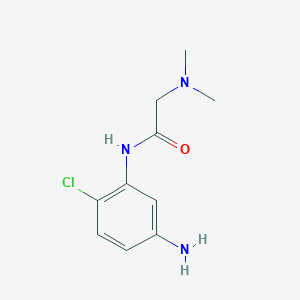

![3-Iodo-1-(2-methoxyethyl)pyrrolo[3,2-c]pyridine](/img/structure/B13880417.png)
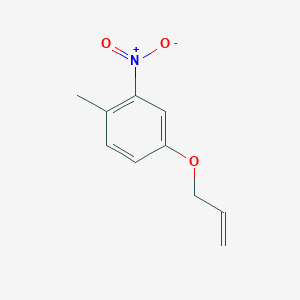
![tert-butyl N-(2-chloro-6-formylthieno[3,2-d]pyrimidin-4-yl)-N-phenylcarbamate](/img/structure/B13880422.png)

![N-[4-(1-cyclopropylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13880429.png)

